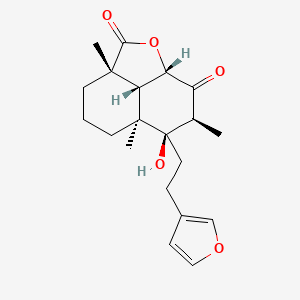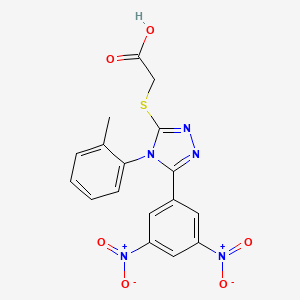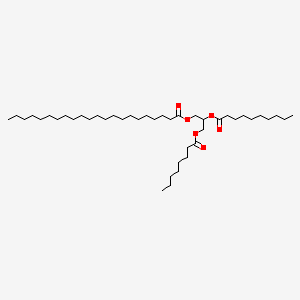
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolo ring, followed by the introduction of the purine core. Subsequent steps involve the addition of the cyclohexylamino and dimethyl groups. The final product is obtained by reacting the intermediate compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethylthiazolo(2,3-f)purine-2,4-dione
- 6-((Cyclohexylamino)methyl)-1,3-dimethylpurine-2,4-dione
- Thiazolo(2,3-f)purine-2,4-dione derivatives with different substituents
Uniqueness
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt
Eigenschaften
CAS-Nummer |
170658-38-5 |
|---|---|
Molekularformel |
C16H22ClN5O2S |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
8-[(cyclohexylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H21N5O2S.ClH/c1-19-13-12(14(22)20(2)16(19)23)21-11(9-24-15(21)18-13)8-17-10-6-4-3-5-7-10;/h9-10,17H,3-8H2,1-2H3;1H |
InChI-Schlüssel |
DSUVMVYIKQRWBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4CCCCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



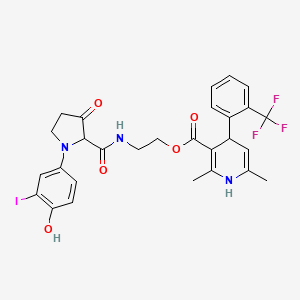
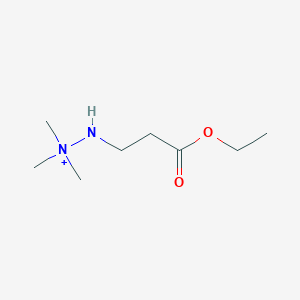
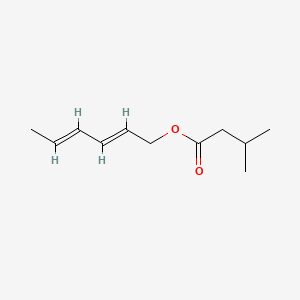

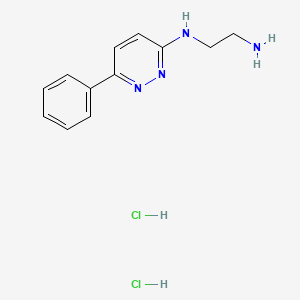
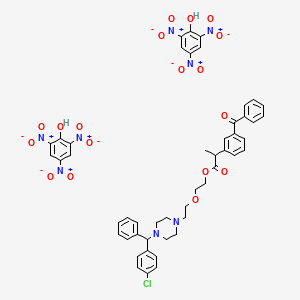
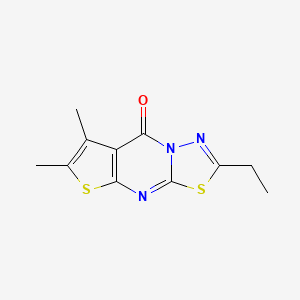
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
